molecular formula C22H28N2O3S B11353140 N-(2,3-dimethylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(2,3-dimethylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11353140
M. Wt: 400.5 g/mol
InChI Key: SVHLVSDHKQBEMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-Dimethylphenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of sulfonyl piperidine carboxamides This compound is characterized by the presence of a piperidine ring substituted with a carboxamide group and a methanesulfonyl group, along with two methylphenyl groups attached to the nitrogen and sulfonyl groups, respectively

Properties

Molecular Formula

C22H28N2O3S

Molecular Weight

400.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H28N2O3S/c1-16-6-4-8-19(14-16)15-28(26,27)24-12-10-20(11-13-24)22(25)23-21-9-5-7-17(2)18(21)3/h4-9,14,20H,10-13,15H2,1-3H3,(H,23,25)

InChI Key

SVHLVSDHKQBEMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethylphenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is introduced via a sulfonylation reaction, typically using methanesulfonyl chloride and a base.

    Substitution with Methylphenyl Groups: The final step involves the substitution of the nitrogen and sulfonyl groups with 2,3-dimethylphenyl and 3-methylphenyl groups, respectively, through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethylphenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2,3-Dimethylphenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylphenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dimethylphenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide
  • 3-Borono-N-(2,3-dimethylphenyl)benzamide
  • Pyridinium salts

Uniqueness

N-(2,3-Dimethylphenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

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